molecular formula C6H9IN2O B6230378 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856059-59-0

4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B6230378
CAS No.: 1856059-59-0
M. Wt: 252.1
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Description

4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of an iodine atom at the 4-position, a methoxymethyl group at the 5-position, and a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

  • Introduction of the Iodine Atom: : The iodine atom can be introduced via electrophilic iodination. This step often employs iodine or iodine monochloride (ICl) as the iodinating agents in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).

  • Methoxymethylation: : The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Methylation: : The methyl group at the 1-position can be introduced through N-methylation using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The iodine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids. Reduction reactions can also occur, potentially reducing the pyrazole ring or the substituents.

  • Coupling Reactions: : The iodine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), bases like potassium carbonate (K₂CO₃), and solvents such as tetrahydrofuran (THF) or toluene.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 4-amino-5-(methoxymethyl)-1-methyl-1H-pyrazole, 4-thio-5-(methoxymethyl)-1-methyl-1H-pyrazole, etc.

    Oxidation Products: 4-iodo-5-(formylmethyl)-1-methyl-1H-pyrazole, 4-iodo-5-(carboxymethyl)-1-methyl-1H-pyrazole.

    Coupling Products: Various biaryl or heteroaryl derivatives depending on the coupling partners.

Scientific Research Applications

Chemistry

In chemistry, 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a building block for designing bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound can be explored for their potential therapeutic effects. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole depends on its specific application and the biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxymethyl and iodine substituents can influence the compound’s binding affinity and specificity towards its targets.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.

    Proteins: The compound may interact with proteins involved in cellular processes, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-iodo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole
  • 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole
  • 4-iodo-5-(methoxymethyl)-1-ethyl-1H-pyrazole

Uniqueness

4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the iodine atom at the 4-position and the methoxymethyl group at the 5-position allows for diverse chemical transformations and applications. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1856059-59-0

Molecular Formula

C6H9IN2O

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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